(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidinone ring, a tert-butyldimethylsilyl group, and an acetate ester. These structural features contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the four-membered azetidinone ring.
Introduction of the Tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced through a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate or silyl ether positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate involves its interaction with specific molecular targets. The azetidinone ring can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-(2-Hydroxyethyl)-4-oxoazetidin-2-yl acetate: Lacks the silyl protecting group, making it less stable under certain conditions.
(2R,3R)-3-(2-((Trimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate: Contains a different silyl group, affecting its reactivity and stability.
Uniqueness
The presence of the tert-butyldimethylsilyl group in (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
1217719-00-0 |
---|---|
Molecular Formula |
C13H25NO4Si |
Molecular Weight |
287.43 g/mol |
IUPAC Name |
[(2R,3R)-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C13H25NO4Si/c1-9(15)18-12-10(11(16)14-12)7-8-17-19(5,6)13(2,3)4/h10,12H,7-8H2,1-6H3,(H,14,16)/t10-,12+/m0/s1 |
InChI Key |
JSWAHRJBQMEUQL-CMPLNLGQSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](C(=O)N1)CCO[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1C(C(=O)N1)CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.